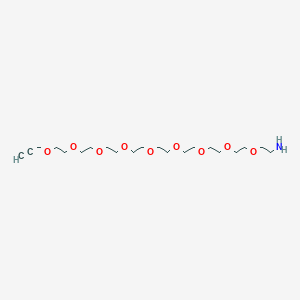

Propargyl-PEG9-amine

Description

Contextualization of Propargyl-PEG9-amine within Modern Chemical Biology and Macromolecular Science

In the landscape of modern chemical biology and macromolecular science, precision and efficiency are paramount. This compound has emerged as a critical reagent that addresses these needs. chempep.com Its structure is a prime example of a heterobifunctional linker, possessing two distinct reactive ends. The propargyl group, with its terminal alkyne, is a key participant in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comaxispharm.com This reaction is known for its high efficiency, specificity, and biocompatibility. The amine group, on the other hand, readily reacts with a variety of functional groups, including carboxylic acids and activated esters, to form stable amide bonds. broadpharm.comcd-bioparticles.net

The polyethylene (B3416737) glycol (PEG) linker is not merely a spacer; it imparts crucial properties to the molecules it connects. chempep.com PEG is well-regarded for its water solubility, biocompatibility, and ability to reduce the immunogenicity of conjugated molecules. chempep.com The nine repeating ethylene (B1197577) oxide units in this compound provide a flexible chain that can enhance the solubility and stability of the resulting conjugates. axispharm.com This combination of features makes it a valuable tool for modifying proteins, peptides, nucleic acids, and small molecules. europeanpharmaceuticalreview.com

Strategic Significance of this compound as a Versatile Chemical Research Tool

The strategic importance of this compound lies in its versatility. axispharm.com It serves as a molecular bridge, enabling the precise and stable connection of two different molecular entities. chempep.com This capability is fundamental to a variety of advanced research applications.

One of the most significant applications is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. medchemexpress.com this compound can be used as a linker to connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase, thereby facilitating the targeted degradation of the protein. medchemexpress.com

Furthermore, this compound is extensively used in bioconjugation for labeling and tracking biomolecules. axispharm.com The alkyne group allows for the attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282), to proteins or other biological targets that have been modified to contain an azide (B81097) group. broadpharm.com This enables researchers to visualize and study biological processes with high specificity. In materials science, it is used to functionalize surfaces, nanoparticles, and hydrogels, imparting new properties and creating advanced materials for various applications. biochempeg.com

Historical Trajectories and Evolution of Bioconjugation and Polymer Chemistry Methodologies Related to this compound

The development of this compound is rooted in the broader history of bioconjugation and polymer chemistry. The use of polyethylene glycol in biological applications, known as PEGylation, dates back to the 1970s. chempep.comnih.gov Initially, PEG was conjugated to proteins to increase their circulation time in the body and reduce their immunogenicity. chempep.comeuropeanpharmaceuticalreview.com These early methods often resulted in non-specific and heterogeneous mixtures of products. europeanpharmaceuticalreview.com

The 1990s saw the development of monodisperse PEG linkers with defined molecular weights and reactive terminal groups, which allowed for more controlled and site-specific conjugation. chempep.com This "second generation" of PEGylation offered greater precision in creating well-defined bioconjugates. europeanpharmaceuticalreview.com The advent of click chemistry in the early 2000s revolutionized the field by providing a highly efficient and specific method for bioconjugation. axispharm.com

The propargylamine (B41283) moiety itself has a rich history in medicinal chemistry and drug discovery, valued for its diverse biological activities and as a precursor for synthesizing various organic compounds. researchgate.netnih.gov The combination of the propargyl group, the PEG linker, and the amine group into a single molecule like this compound represents the culmination of decades of research and development in these fields. This has led to the creation of sophisticated tools that enable the design and synthesis of complex molecular architectures with tailored properties and functions. nih.govconicet.gov.ar

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C21H41NO9 |

| Molecular Weight | 451.56 g/mol |

| CAS Number | 2093153-98-9 |

| Appearance | Solid or liquid |

| Purity | ≥95% |

Data sourced from BroadPharm and AxisPharm. axispharm.combroadpharm.com

Table 2: Functional Groups and Reactivity

| Functional Group | Reactive Partner | Reaction Type | Linkage Formed |

| Propargyl (Alkyne) | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole |

| Amine | Carboxylic Acid, Activated NHS Ester, Carbonyls | Amidation, Reductive Amination | Amide Bond |

Information based on reactivity data. broadpharm.comcd-bioparticles.net

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO9/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1H,3-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOGUEROMVALKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Frameworks for the Synthesis and Advanced Derivatization of Propargyl Peg9 Amine

Methodologies for the Preparation of Propargyl-PEG9-amine in Research Contexts

The preparation of research-grade this compound involves multi-step synthetic sequences that require precise control over reaction conditions to ensure the purity and integrity of the final product. Key stages include the synthesis of the core propargylamine (B41283) structure, the controlled attachment or construction of the PEG linker, and subsequent purification and characterization.

The synthesis of this compound can be approached by first preparing key precursors—propargylamine and a suitably functionalized PEG9 chain—followed by their conjugation, or by building the molecule in a linear fashion.

Propargylamines are crucial building blocks in organic synthesis. acs.orgscispace.com Several catalytic methods have been developed for their synthesis, with the three-component coupling reaction of an aldehyde, an amine, and a terminal alkyne (A³ coupling) being one of the most prominent. researchgate.netnih.gov This method offers a convergent and atom-economical route to a wide range of propargylamine derivatives. nih.govrsc.org

Transition-metal catalysts, particularly those based on copper, gold, and zinc, are frequently employed to facilitate the C-H activation of the alkyne. researchgate.netorganic-chemistry.org For instance, copper(I) halides have been shown to effectively catalyze the reaction between amines, α,β-unsaturated ketones, and 1-alkynes to yield substituted propargylamines. nih.gov Solvent-free conditions are often preferred as they align with green chemistry principles. rsc.org Alternative strategies include the amination of propargylic halides or the reaction of metal acetylides with imines, though these methods may require stricter control of reaction conditions due to the moisture sensitivity of the reagents. acs.orgnih.gov

| Synthesis Method | Key Reactants | Catalyst/Reagent Examples | Key Features |

| A³ Coupling | Aldehyde, Amine, Terminal Alkyne | CuI, [Zn(l-proline)2], AgI, Ni/Cu/Fe nanocatalyst | Atom-economical; often one-pot; broad substrate scope. researchgate.netrsc.orgorganic-chemistry.org |

| Michael Addition Approach | Secondary Amine, Methyl Vinyl Ketone derivative, 1-Alkyne | Copper (I) Halides (e.g., CuCl) | Involves Michael addition followed by C-C bond cleavage and addition of metal acetylides. acs.orgnih.gov |

| Cross-Dehydrogenative Coupling (CDC) | Amine (N-Csp³-H), Terminal Alkyne (Csp-H) | Transition-metal catalysts (homogeneous or heterogeneous), Photoredox catalysts | Highly atom-efficient; forms C-C bond directly from two C-H bonds. scispace.com |

| Alkynylation of Imines | Pre-formed Imine, Terminal Alkyne | Dimethylzinc, Cu(I) complexes | Allows for the synthesis of protected propargylic amines. organic-chemistry.org |

PEGylation, the covalent attachment of PEG chains, is a critical strategy for improving the pharmacokinetic and pharmacodynamic properties of molecules. nih.gov For the synthesis of a discrete linker like this compound, controlled PEGylation is essential to avoid polydispersity. This is typically achieved by using a monodisperse PEG precursor, such as nonaethylene glycol.

The synthesis generally involves a stepwise approach where the nonaethylene glycol core is sequentially functionalized at its two termini. One common route involves:

Monoprotection: One hydroxyl group of nonaethylene glycol is protected with a suitable protecting group (e.g., trityl or tert-butyldimethylsilyl) to allow for selective functionalization of the other terminus.

Introduction of the Propargyl Group: The free hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate) and then reacted with a propargyl alcoholate or directly etherified with propargyl bromide under Williamson ether synthesis conditions.

Deprotection and Amination: The protecting group on the other terminus is removed, revealing the hydroxyl group. This hydroxyl group is then converted into an amine. This can be achieved by converting it to a leaving group, followed by reaction with an azide (B81097) (e.g., sodium azide) and subsequent reduction to the primary amine (e.g., via Staudinger reaction or catalytic hydrogenation). Alternatively, a Gabriel synthesis approach can be employed.

An alternative strategy involves starting with a propargyl-functionalized oligoethylene glycol and then introducing the amine functionality, or vice-versa. The choice of strategy depends on the availability of starting materials and the compatibility of functional groups during the synthetic sequence. Controlling the density and conformation of PEG chains on larger structures like nanoparticles is also a key consideration in broader PEGylation applications to minimize protein binding and uptake by the immune system. nih.govresearchgate.netresearchgate.net

Achieving high purity (typically >95%) is critical for the application of this compound in sensitive research contexts. broadpharm.com Following synthesis, the crude product is subjected to rigorous purification and characterization.

Purification:

Column Chromatography: Silica gel column chromatography is the primary method for purifying the final compound and synthetic intermediates. The polarity of the solvent system (e.g., mixtures of dichloromethane/methanol or ethyl acetate/hexane) is optimized to achieve efficient separation from unreacted starting materials and byproducts.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase preparative HPLC is often employed.

Characterization: The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural confirmation and purity assessment | Resonances corresponding to the PEG backbone methylene (B1212753) protons (-O-CH₂-CH₂-O-), a triplet for the terminal alkyne proton (-C≡C-H), and signals for the methylene groups adjacent to the propargyl and amine functionalities. mdpi.com |

| ¹³C NMR | Carbon skeleton confirmation | Signals for the repeating ethylene (B1197577) glycol carbons, distinct signals for the acetylenic carbons (-C≡C-H), and carbons adjacent to the terminal functional groups. |

| Mass Spectrometry (MS) | Molecular weight verification | Detection of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (451.56 g/mol ). High-resolution mass spectrometry (HRMS) provides confirmation of the elemental composition. |

| FTIR Spectroscopy | Functional group identification | Characteristic absorption bands for the terminal alkyne C-H stretch (~3300 cm⁻¹), the C≡C triple bond stretch (~2100 cm⁻¹), the N-H stretching of the primary amine (~3300-3400 cm⁻¹), and the prominent C-O ether stretch of the PEG backbone (~1100 cm⁻¹). |

Optimized Chemical Synthesis Routes for this compound and its Precursors

Functionalization and Derivatization Strategies Exploiting the Amine Moiety of this compound

The primary amine of this compound serves as a versatile nucleophilic handle for a wide array of chemical modifications, enabling its conjugation to various molecules of interest. axispharm.com This amine group can react with electrophilic functional groups such as carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, isocyanates, and aldehydes. broadpharm.comcreative-biolabs.comaxispharm.com

The formation of a stable amide bond is the most common strategy for derivatizing the amine terminus of this compound. broadpharm.com This reaction is central to its use in linking to proteins, peptides, or small molecules that bear a carboxylic acid group.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. This is typically achieved using coupling reagents.

Common Methods for Amide Bond Formation:

Carbodiimide (B86325) Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. EDC is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. The reaction proceeds via an O-acylisourea intermediate, which can be prone to side reactions.

Activated Ester Method: To improve efficiency and minimize side reactions, the carbodiimide activation is often performed in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). This forms a more stable activated ester intermediate (e.g., an NHS ester) which then reacts cleanly with the amine of this compound to form the desired amide conjugate. creative-biolabs.com

Flow Chemistry: Modern approaches utilizing microflow reactors can enable rapid and strong activation of carboxylic acids (e.g., with triphosgene) followed by immediate reaction with amines. nih.gov This technique allows for precise control over reaction times, minimizing side reactions like epimerization in chiral substrates. nih.gov

The choice of coupling agent and reaction conditions is critical to ensure high yield and purity of the final conjugate, while preserving the integrity of other functional groups within the target molecule. nih.gov

Amide Bond Formation in this compound Conjugates

Reactivity with Activated Esters (e.g., N-Hydroxysuccinimide Esters)

The primary amine of this compound exhibits robust nucleophilicity, enabling efficient reaction with activated esters to form stable amide bonds. N-Hydroxysuccinimide (NHS) esters are among the most common activated esters used for this purpose due to their relatively high reactivity and stability in aqueous-compatible organic solvents. Current time information in Merrimack County, US.axispharm.com

The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester. wikipedia.org This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the stable amide linkage and releases N-hydroxysuccinimide as a byproduct. This conjugation strategy is widely employed for labeling proteins, peptides, and other biomolecules with the Propargyl-PEG9 moiety. The reaction is typically performed in buffers at a pH range of 7 to 9 to ensure the primary amine is in its deprotonated, nucleophilic state. axispharm.combroadpharm.com

Table 1: General Reaction Conditions for NHS Ester Coupling with Amino-PEGs

| Parameter | Typical Condition | Notes |

|---|---|---|

| pH | 7.0 - 9.0 | Maintains the amine in its nucleophilic, unprotonated form. |

| Solvent | DMF, DMSO, CH₂Cl₂, or aqueous buffers | Choice depends on the solubility of the NHS ester and the substrate. |

| Stoichiometry | 1:1 to 1:2 molar ratio (Amine:NHS Ester) | An excess of the NHS ester may be used to drive the reaction to completion. broadpharm.com |

| Reaction Time | 3 - 24 hours | Dependent on substrate reactivity and concentration. axispharm.combroadpharm.com |

| Temperature | Room Temperature | Mild conditions preserve the integrity of sensitive biomolecules. |

Carbodiimide-Mediated Coupling with Carboxylic Acids

The amine group of this compound can be directly coupled to molecules bearing a carboxylic acid functional group through the use of carbodiimide crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). Current time information in Merrimack County, US.axispharm.com Carbodiimides are considered "zero-length" crosslinkers because no part of the reagent is incorporated into the final product. axispharm.com

The mechanism involves the activation of the carboxylic acid by EDC, which forms a highly reactive O-acylisourea intermediate. axispharm.com This intermediate is susceptible to nucleophilic attack by the primary amine of this compound, resulting in the formation of a stable amide bond and the release of a soluble urea byproduct. axispharm.com To improve efficiency and prevent the hydrolysis of the O-acylisourea intermediate in aqueous solutions, NHS or its water-soluble analog (Sulfo-NHS) is often added as a co-reagent. broadpharm.com This forms a more stable NHS ester intermediate, which then reacts with the amine as described in the previous section. This method is most efficient in acidic conditions (pH 4.5-5.5) to activate the carboxyl group while maintaining a sufficient concentration of the nucleophilic amine. broadpharm.combroadpharm.com

Table 2: Key Reagents in Carbodiimide-Mediated Coupling

| Reagent | Function | Common Acronym |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activates carboxylic acids to form O-acylisourea intermediate. | EDC, EDAC |

| N,N'-Dicyclohexylcarbodiimide | Activates carboxylic acids (used in non-aqueous conditions). | DCC |

| N-Hydroxysuccinimide | Stabilizes the activated intermediate by forming an amine-reactive NHS ester. | NHS |

Reductive Amination and Other Nucleophilic Amine-Based Transformations

Reductive amination provides a powerful method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound (aldehyde or ketone). masterorganicchemistry.com this compound can serve as the amine component in this reaction to conjugate it to various carbonyl-containing molecules. The process involves two key steps: the initial reaction between the amine and the carbonyl group to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to a stable secondary amine. masterorganicchemistry.comharvard.edu

A key advantage of this method is that the imine formation is reversible, but the subsequent reduction is not, which drives the reaction to completion. masterorganicchemistry.com Mild reducing agents that selectively reduce the protonated iminium ion in the presence of the starting carbonyl compound are preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reagents for this purpose, as they are less reactive towards aldehydes and ketones under neutral or slightly acidic conditions but readily reduce the iminium intermediate. masterorganicchemistry.comharvard.edu This approach avoids the overalkylation often seen with direct alkylation of amines. harvard.edu

Orthogonal Protection/Deprotection Strategies for the Amine Group

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the amine group of this compound while another part of the molecule undergoes transformation. This is achieved using protecting groups that can be selectively removed under specific conditions without affecting other functional groups—a concept known as an orthogonal strategy. masterorganicchemistry.comorganic-chemistry.org

For the primary amine of this compound, the most common protecting groups are tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). broadpharm.combroadpharm.com

Boc Protection: The Boc group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk It is stable under a wide range of conditions but can be readily cleaved using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent. axispharm.comaxispharm.comfishersci.co.ukmasterorganicchemistry.com The commercially available "Propargyl-PEG9-Boc Amine" is an example of this strategy. precisepeg.com

Fmoc Protection: The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. total-synthesis.com It is notably stable to acidic conditions, making it orthogonal to the Boc group. masterorganicchemistry.comtotal-synthesis.com Deprotection is achieved under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like DMF. wikipedia.orgrapp-polymere.com

The orthogonality of the Boc (acid-labile) and Fmoc (base-labile) groups allows for the selective deprotection and derivatization of the amine group at different stages of a synthesis, while the propargyl group remains available for a separate "click" chemistry reaction. organic-chemistry.org

Table 3: Orthogonal Protection Schemes for this compound

| Protecting Group | Common Abbreviation | Protection Reagent | Deprotection Condition |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) axispharm.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., 20% Piperidine in DMF) wikipedia.org |

Functionalization and Derivatization Strategies Leveraging the Propargyl Moiety of this compound

The terminal alkyne of the propargyl group is a cornerstone of the utility of this compound, primarily serving as a reactive handle for "click chemistry" reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in this compound Conjugations

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent reaction involving the propargyl group. total-synthesis.comorganic-chemistry.org This reaction forms a stable 1,2,3-triazole ring by covalently linking the terminal alkyne of this compound with an azide-functionalized molecule. axispharm.commasterorganicchemistry.com The CuAAC reaction is known for its high efficiency, specificity, mild reaction conditions, and high yields, making it ideal for bioconjugation applications where biocompatibility is crucial. axispharm.com

The reaction requires a source of copper(I), which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. mdpi.com This catalytic cycle allows the reaction to proceed rapidly at room temperature, even in aqueous environments.

Ligand Design and Optimization for CuAAC Reactions

The efficiency and success of CuAAC reactions, particularly in complex biological media, are often dependent on the use of a copper-coordinating ligand. Ligands serve several critical functions: they stabilize the catalytically active Cu(I) oxidation state, prevent copper-mediated damage to sensitive biomolecules by scavenging reactive oxygen species, and accelerate the rate of the cycloaddition. harvard.edumdpi.com

Tris(triazolylmethyl)amine-based ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), are widely used. However, for bioconjugation in aqueous solutions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and sulfonated bathophenanthroline (B157979) have been developed. harvard.edu Research has shown that using a ligand-to-copper ratio of 5:1 can be optimal, as the ligand can also act as a sacrificial reductant, protecting the target molecules from oxidation. harvard.edumdpi.com The choice of ligand and its concentration relative to the copper catalyst can be optimized to maximize reaction rates and minimize unwanted side reactions, tailored to the specific substrates and solvent system being used. precisepeg.com

Kinetic and Mechanistic Insights into CuAAC with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility. taylorfrancis.com The reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage. beilstein-journals.org

Mechanism: The catalytic cycle of CuAAC is generally understood to proceed through a stepwise mechanism rather than a concerted one. nih.gov The process is initiated by the formation of a copper(I)-acetylide intermediate from this compound. acs.org Kinetic studies have often indicated that the reaction is second order with respect to the copper(I) catalyst, suggesting the involvement of a dinuclear copper intermediate in the rate-determining step. acs.org This dinuclear species is believed to activate the alkyne and coordinate the azide, facilitating the subsequent cyclization. The polyethylene (B3416737) glycol (PEG) chain of this compound can influence the reaction kinetics by affecting the solubility and local concentration of the reactants and the catalyst. nih.govmdpi.com

Kinetic Profile: While specific kinetic data for this compound is not extensively reported in the literature, the kinetics of CuAAC reactions involving similar PEGylated alkynes are influenced by several factors, including the copper(I) source, the nature of the stabilizing ligands, the solvent, and the concentration of reactants. The use of ligands such as tris(benzyltriazolylmethyl)amine (TBTA) is common to stabilize the Cu(I) oxidation state and enhance reaction rates. nih.gov

Below is a representative table illustrating typical kinetic parameters for CuAAC reactions under various conditions, which can be considered analogous to the reactivity of this compound.

| Reaction Condition | Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) |

| 1 | Propargyl Alcohol | Benzyl Azide | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | 1 - 10 |

| 2 | PEGylated Propargyl Ether | Azido-functionalized Peptide | CuI/TBTA | DMSO | 10 - 50 |

| 3 | Propargyl-PEG-Amine | Azido-sugar | [Cu(CH₃CN)₄]PF₆ | Acetonitrile | 5 - 25 |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds without the need for a cytotoxic copper catalyst. nih.gov This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide. In this context, this compound, possessing a terminal alkyne, would react with a strained cyclooctyne that has been functionalized with a desired moiety.

The reactivity of this compound in SPAAC is primarily dictated by the nature of the strained cyclooctyne partner. Various generations of cyclooctynes have been developed with progressively enhanced reactivity and stability. The rate of the SPAAC reaction is highly dependent on the ring strain and electronic properties of the cyclooctyne. rsc.orgchemrxiv.org

General Reactivity Trend: The reaction rate of this compound in SPAAC would follow the established reactivity trends of cyclooctynes. For instance, dibenzoannulated cyclooctynes (DIBO, DBCO) exhibit significantly higher reaction rates compared to the parent cyclooctyne (OCT) due to increased ring strain. Further modifications, such as the introduction of fluorine atoms (e.g., DIFO), can enhance the reactivity by lowering the LUMO of the alkyne. enamine.net

The following table provides a qualitative reactivity profile of this compound with various commonly used strained cyclooctynes, with hypothetical second-order rate constants based on known trends.

| Strained Cyclooctyne | Structure | Relative Reactivity with this compound | Illustrative Second-Order Rate Constant (M⁻¹s⁻¹) |

| Cyclooctyne (OCT) | Low | ~10⁻³ | |

| Azacyclooctyne (AZA) | Moderate | ~10⁻² | |

| Dibenzocyclooctyne (DIBO) | High | ~10⁻¹ | |

| Dibenzoazacyclooctyne (DBCO) | High | ~10⁻¹ | |

| Bicyclononyne (BCN) | Very High | ~1 |

Other Alkyne-Mediated Click Chemistry and Cross-Coupling Reactions (e.g., Thiol-yne)

Beyond cycloaddition reactions with azides, the terminal alkyne of this compound can participate in other efficient transformations, such as the thiol-yne reaction and various cross-coupling reactions.

Thiol-yne Reaction: The thiol-yne reaction is a radical-mediated process where a thiol adds across the triple bond of an alkyne. rsc.org This reaction can proceed via a stepwise mechanism, with the initial addition of one thiol molecule to the alkyne of this compound forming a vinyl sulfide, which can then react with a second thiol molecule to yield a dithioether. This reaction is typically initiated by UV light in the presence of a photoinitiator. rsc.org The kinetics of this reaction can be monitored by techniques such as FTIR by observing the disappearance of the characteristic thiol and alkyne stretching frequencies. rsc.org

Cross-Coupling Reactions:

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org this compound can be coupled to a variety of functionalized (hetero)aromatic bromides or iodides using a palladium catalyst, often in the presence of a copper(I) co-catalyst and an amine base. researchgate.netarkat-usa.org Copper- and amine-free protocols have also been developed. organic-chemistry.org

Glaser-Hay Coupling: This reaction involves the oxidative homocoupling of terminal alkynes to form a symmetrical diyne. researchgate.net While less common for derivatization with a different molecule, this compound could undergo homocoupling in the presence of a copper salt and an oxidant. A more synthetically useful application is the heterodimerization, which can be challenging due to competing homodimerization. researchgate.net

Advanced Applications of Propargyl Peg9 Amine in Academic Research Disciplines

Applications of Propargyl-PEG9-amine in Bioconjugation Methodologies

Bioconjugation, the process of chemically linking two molecules to form a single hybrid, is a cornerstone of modern biomedical research. This compound serves as a versatile linker in these methodologies. broadpharm.comglpbio.comprecisepeg.com Its two distinct functional groups, the amine and the alkyne, allow for sequential or orthogonal conjugation strategies.

The primary amine group can readily react with various electrophilic functional groups present on biomolecules, such as carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), as well as aldehydes and ketones. broadpharm.comcd-bioparticles.netaxispharm.com This reaction typically forms a stable amide or imine bond.

The terminal alkyne group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.commedchemexpress.commedchemexpress.com This reaction allows for the highly efficient and specific formation of a stable triazole linkage with a molecule containing an azide (B81097) group. cd-bioparticles.net The PEG9 spacer enhances the water solubility and biocompatibility of the resulting conjugates, which is crucial for applications in biological systems. axispharm.comprecisepeg.com

The ability to label proteins and peptides with specific probes is fundamental for studying their function, localization, and interactions. This compound provides a means to attach a wide array of functionalities to these biomolecules.

Labeling of proteins and peptides can be achieved through either non-site-specific or site-specific methods.

Non-Site-Specific Labeling: This approach typically targets abundant and accessible functional groups on the protein surface. The primary amine of this compound can be conjugated to the carboxyl groups of acidic amino acid residues (aspartic acid, glutamic acid) or the C-terminus of the protein, often after activation. Conversely, if the amine on the PEG linker is first modified, the propargyl group can be introduced at sites of primary amines, such as the side chain of lysine (B10760008) residues. alphathera.com While straightforward, this method can result in a heterogeneous population of labeled proteins, with labels attached at various positions, which may potentially interfere with the protein's function. alphathera.com

Site-Specific Labeling: To overcome the limitations of random labeling, researchers are increasingly turning to site-specific conjugation techniques. This can be achieved by incorporating unnatural amino acids containing a bioorthogonal functional group (like an azide or a terminal alkyne) into the protein sequence at a specific location using genetic code expansion. nih.gov For instance, an azide-bearing unnatural amino acid could be incorporated into a protein, which can then be specifically reacted with the alkyne group of this compound via CuAAC. nih.gov This ensures that the PEG linker and any subsequent cargo are attached at a precise, predetermined site, preserving the protein's native structure and function. alphathera.combroadpharm.com Another site-specific strategy involves targeting disulfide bonds, which can be selectively reduced to generate free thiols for conjugation. broadpharm.com

This compound is also utilized in the modification of nucleic acids and oligonucleotides to create probes for various applications, including diagnostics and therapeutics research. The amine group on the linker can be used to attach it to modified nucleic acids. For example, oligonucleotides can be synthesized with a 5' or 3' amine modification, which can then be coupled to an activated form of this compound.

Alternatively, and more commonly, the alkyne group of the linker is exploited for post-synthetic modification of oligonucleotides that have been synthesized to include an azide-modified nucleotide. This allows for the attachment of the PEG9-amine linker via CuAAC. The remaining primary amine can then be used to conjugate other molecules of interest, such as fluorescent dyes, quenchers, or other reporter groups. nih.gov This approach has been used in the development of hybridization chain reaction (HCR) systems and other nucleic acid-based detection methods. researchgate.net

The table below summarizes the reactive partners for the functional groups of this compound in bioconjugation.

| Functional Group on this compound | Reactive Partner on Biomolecule | Resulting Linkage |

| Primary Amine (-NH2) | Activated Carboxylic Acids (e.g., NHS esters) | Amide |

| Primary Amine (-NH2) | Aldehydes/Ketones | Imine (often reduced to a stable amine) |

| Alkyne (-C≡CH) | Azide (-N3) | Triazole (via CuAAC) |

In recent years, this compound and similar PEG-based linkers have found significant application in the design of two cutting-edge therapeutic modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). glpbio.comprecisepeg.com

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. precisepeg.comnih.gov By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. arctomsci.com

Hydrophilicity: The PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule, which can enhance cell permeability and bioavailability. precisepeg.com

Flexibility: The flexible nature of the PEG linker allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.

Modularity: this compound serves as a modular building block. medchemexpress.com For example, the amine group can be attached to the E3 ligase ligand, and the alkyne group can be "clicked" onto an azide-modified POI ligand, allowing for the rapid synthesis and screening of a library of PROTACs with varying linker lengths and attachment points. nih.gov

The table below outlines the key components of a PROTAC and the role of the linker.

| PROTAC Component | Function | Role of this compound as a Linker |

| POI Ligand | Binds to the target protein to be degraded. | Connects to the POI ligand via its alkyne or amine terminus. |

| Linker | Connects the POI and E3 ligase ligands. | Provides optimal spacing and orientation for ternary complex formation. Improves solubility and physicochemical properties. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Connects to the E3 ligase ligand via its amine or alkyne terminus. |

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. fujifilm.com The antibody directs the ADC to cancer cells expressing a specific antigen on their surface, whereupon the ADC is internalized, and the cytotoxic payload is released, leading to cell death.

The linker in an ADC plays a crucial role in its stability and efficacy. It must be stable enough to prevent premature release of the payload in circulation but allow for efficient cleavage and drug release within the target cell. frontiersin.org this compound can be incorporated into non-cleavable ADC linkers. medchemexpress.comfujifilm.com In this context, the entire antibody-linker-drug conjugate is internalized and degraded in the lysosome, releasing the payload.

The propargyl group allows for the attachment of the linker to an azide-modified payload or antibody via CuAAC, while the amine group can be used to connect to the other component. The PEG9 spacer can help to improve the solubility and pharmacokinetic properties of the ADC. axispharm.com Research in this area focuses on optimizing linker design to achieve a balance between stability in circulation and efficient payload release at the target site. frontiersin.org

Application in Carbohydrate and Glycoconjugate Research and Synthesis

In the realm of carbohydrate chemistry, the synthesis of complex glycoconjugates is crucial for studying their biological roles. iris-biotech.de this compound serves as a versatile linker for attaching carbohydrates to other molecules, such as peptides or proteins. The propargyl group allows for the efficient conjugation to azide-modified carbohydrates via CuAAC. This click chemistry approach has been instrumental in creating neoglycopeptides, which are synthetic peptides adorned with carbohydrates. nih.gov These constructs are vital for investigating the functions of lectins in the immune system. nih.gov The PEG9 spacer not only improves the solubility of the resulting glycoconjugate but also provides spatial separation between the carbohydrate and the conjugated molecule, which can be important for maintaining biological activity.

Integration of this compound in Materials Science and Polymer Chemistry Researchprecisepeg.comglycomindsynth.comrsc.org

The principles of click chemistry, for which this compound is a prime reagent, are widely applied in materials science and polymer chemistry to create novel materials with tailored properties. precisepeg.com

The high efficiency and specificity of the CuAAC reaction make this compound an excellent building block for the synthesis of complex polymer structures.

Researchers have utilized molecules with similar propargyl functionalities to construct highly branched and complex polymer architectures. For instance, star dendritic molecular brushes have been synthesized using polyphosphazenes, which have a high density of reactive sites. advancedsciencenews.com These can be post-modified to introduce various functionalities. While not directly using this compound, the principle of using a propargyl group for click chemistry to build up these structures is demonstrated. Similarly, linear-dendritic block copolymers have been self-assembled into various nanostructures like nanofibers and polymersomes. researchgate.net The propargyl group on a core molecule can be reacted with azide-functionalized polymer arms to create star polymers, or it can be incorporated into a polymer backbone to allow for the grafting of side chains, forming brush polymers. Dendritic structures can also be built by iteratively reacting propargyl and azide-functionalized monomers.

Hydrogels, which are water-swollen polymer networks, are extensively used in biomedical applications, including as scaffolds for in vitro cell culture models. researchgate.net this compound can be used as a crosslinker to form hydrogels. By reacting with polymers containing multiple azide groups, it can form a stable, covalently crosslinked hydrogel network. The PEG9 component enhances the biocompatibility and hydrophilicity of the hydrogel. Furthermore, the "smart" nature of these biomaterials can be tuned. For example, stimuli-responsive polymers that change their properties in response to temperature or pH can be incorporated into the hydrogel network. researchgate.netescholarship.org

| Research Finding | Polymer Architecture | Key Features |

| Synthesis of polyphosphazenes with globular, highly branched morphologies. advancedsciencenews.com | Star dendritic molecular brushes | High number of end groups, potential for high drug/catalyst loading. advancedsciencenews.com |

| Self-assembly of linear-dendritic block copolymers. researchgate.net | Nanofibers, polymersomes | Generation-dependent aggregation behavior. researchgate.net |

| Use of PEG crosslinkers to optimize cell viability in bioinks. | Hydrogels | Tailorable mechanical properties for 3D bioprinting. |

| Development of shear-thinning hydrogels for injectable biomaterials. escholarship.org | Injectable Hydrogels | Shear-thinning properties for ease of delivery. escholarship.org |

The modification of surfaces is critical in many research areas, from creating biocompatible implants to developing sensitive biosensors. This compound can be used to functionalize surfaces in a two-step process. First, the amine group can be used to attach the molecule to a surface that has, for example, carboxylic acid or NHS ester groups. broadpharm.com This creates a surface decorated with propargyl groups. These propargyl groups are then available for subsequent "click" reactions with any azide-containing molecule of interest, such as a protein, a peptide, or a small molecule. This allows for the controlled and specific attachment of biomolecules to a substrate. JenKem Technology, for example, provides various homobifunctional PEG derivatives for such surface modifications. jenkemusa.com

Nanoparticles are increasingly used as probes for imaging and as vehicles for drug delivery. mdpi.com Functionalizing the surface of these nanoparticles is essential to impart desired properties like targeting specificity and biocompatibility. mdpi.com this compound is an ideal reagent for this purpose. The amine group can be used to attach the linker to the nanoparticle surface, which often possesses reactive groups like carboxylates. The exposed propargyl group can then be used to attach targeting ligands (e.g., antibodies, peptides) or imaging agents that have been modified with an azide group. Recent research has demonstrated the use of click chemistry for binding colloidal quantum dots and gold nanoparticles. broadpharm.com This strategy allows for the creation of multifunctional nanoparticles for a wide range of research applications. The PEG9 linker in these systems serves to increase the circulation time and reduce non-specific binding of the nanoparticles in biological systems.

| Application | Key Feature of this compound | Research Example |

| Surface Functionalization | Orthogonal reactivity for stepwise modification. | Creation of biosensor surfaces with specific protein capture. |

| Nanoparticle Functionalization | Biocompatible PEG spacer and reactive propargyl group. | Development of targeted drug delivery systems. mdpi.com |

| Click Chemistry Binding | Efficient and specific ligation. | Formation of colloidal quantum dot-gold nanoparticle aggregates. broadpharm.com |

Nanoparticle Functionalization for Research Probes and Delivery Systems

This compound in the Development of Molecular Probes and Biosensors for Research

The unique properties of this compound make it a valuable building block for the synthesis of sophisticated molecular probes and biosensor components for a wide range of research applications.

This compound serves as a versatile linker in the creation of various molecular probes. For instance, a fluorescent dye containing a reactive group can be coupled to the amine end of this compound, while the propargyl end can be used to attach a targeting molecule via click chemistry. researchgate.netiris-biotech.de This results in a targeted fluorescent probe that can be used to visualize specific cellular components or processes.

Similarly, affinity probes can be constructed by linking a high-affinity binding molecule, such as a peptide or a small molecule inhibitor, to a reporter molecule using this compound. justia.comgoogle.com These probes are invaluable for studying protein-protein interactions and for identifying the targets of bioactive compounds. Furthermore, biotinylated probes can be synthesized by reacting the amine group of this compound with an activated biotin (B1667282) derivative. broadpharm.com The resulting propargyl-PEG-biotin can then be conjugated to a molecule of interest, allowing for its detection and purification using avidin (B1170675) or streptavidin-based techniques.

Interactive Table: Synthesis of Molecular Probes

| Probe Type | Synthesis Strategy | Application | Citation |

| Fluorescent Probe | Coupling a fluorescent dye to the amine and a targeting molecule to the propargyl group. | Visualizing specific cellular components. | researchgate.netiris-biotech.de |

| Affinity Probe | Linking a high-affinity binder to a reporter molecule. | Studying protein-protein interactions. | justia.comgoogle.com |

| Biotinylated Probe | Reacting the amine group with activated biotin. | Detection and purification of target molecules. | broadpharm.com |

In the field of nuclear medicine, this compound is utilized in the development of precursors for radiotracers used in positron emission tomography (PET) and other preclinical imaging modalities. The propargyl group allows for the efficient and site-specific incorporation of a radionuclide, often via a click reaction with an azide-containing radiolabeling synthon. broadpharm.comprecisepeg.com

For example, a targeting peptide can be conjugated to the amine group of this compound, and the resulting conjugate can then be radiolabeled via the propargyl group. This approach has been used to develop radiotracers for imaging tumors that overexpress specific receptors. researchgate.netdtu.dk The PEG9 linker enhances the pharmacokinetic properties of the radiotracer, leading to improved tumor uptake and reduced background signal. researchgate.net

This compound is also a key component in the construction of biosensors for in vitro diagnostics. Its bifunctional nature allows for the immobilization of capture molecules, such as antibodies or aptamers, onto the surface of a sensor chip, while also providing a means to attach a signaling element. fujifilm.comgoogleapis.com

For instance, the amine group can be used to covalently attach the capture molecule to a carboxylated sensor surface. The propargyl group can then be used to "click" on a reporter molecule, such as an enzyme or a fluorescent dye, after the capture molecule has bound to its target analyte. This strategy enables the development of highly sensitive and specific sandwich-type immunoassays and other detection platforms. The hydrophilic PEG spacer helps to minimize non-specific binding to the sensor surface, thereby improving the signal-to-noise ratio of the assay. rsc.org

Theoretical and Mechanistic Investigations of Propargyl Peg9 Amine Reactivity and Pegylation Effects

Computational Chemistry and Molecular Modeling Approaches to Propargyl-PEG9-amine Reactions

Computational chemistry and molecular modeling have become indispensable tools for dissecting the intricate details of chemical reactions involving complex molecules like this compound. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.

Elucidation of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. osi.lvfrontiersin.orgacs.orgnih.gov DFT calculations can map out the entire energy landscape of a reaction, identifying the most favorable pathways, intermediates, and, crucially, the transition states. For reactions involving the propargyl group, such as those that this compound would undergo, DFT studies can elucidate the step-by-step mechanism. For instance, in the context of "click chemistry," a common application for propargyl-functionalized molecules, DFT can model the cycloaddition reaction with an azide (B81097), revealing the concerted or stepwise nature of the bond-forming processes and the geometry of the transition state. acs.org

These computational models can also predict how different catalysts, such as copper(I) in the case of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), influence the reaction mechanism and lower the activation energy. nih.gov By stabilizing the transition state, the catalyst accelerates the reaction, a phenomenon that can be precisely modeled and visualized using computational techniques.

Prediction of Reactivity and Selectivity in Complex Systems

Beyond elucidating mechanisms, computational models can predict the reactivity and selectivity of this compound in complex biological or chemical systems. nih.govacs.orgnih.govacs.org By considering various molecular descriptors such as exposed surface areas, pKa, and local surface charge, these models can forecast which sites on a target molecule are most likely to react. nih.gov For example, when conjugating this compound to a protein, computational models can predict the most accessible and reactive amino acid residues, guiding the experimental design to achieve site-specific modifications.

Machine learning algorithms are increasingly being integrated with molecular modeling to enhance predictive accuracy. nih.govacs.org These models can be trained on experimental data to recognize patterns in reactivity, enabling the simulation of PEGylation processes and the prediction of the distribution of different conjugated products ("PEGmers"). nih.govacs.org Such predictive power is invaluable for optimizing reaction conditions and achieving desired conjugation outcomes.

Understanding the Influence of PEGylation (via PEG9) on Molecular Interactions and Conformational Dynamics in Research Systems

The polyethylene (B3416737) glycol (PEG) chain, in this case, a nona-ethylene glycol (PEG9) unit, significantly influences the properties of the molecule to which it is attached. This influence extends from its physical behavior in solution to its interactions with biological systems.

Steric Accessibility and Solvation Effects on Conjugation Efficiency

The PEG9 chain of this compound plays a dual role in conjugation reactions. Its flexible and hydrophilic nature can enhance the solubility of the molecule, which is particularly beneficial when working with hydrophobic reactants or in aqueous buffers. thermofisher.com However, the PEG chain also occupies a significant volume in space, creating steric hindrance that can affect the accessibility of the reactive propargyl group to its target. biochempeg.comucl.ac.be

The balance between these opposing effects—solubility enhancement and steric hindrance—is critical for conjugation efficiency. The length and conformation of the PEG chain determine the extent of this steric shielding. preprints.org Longer or more densely packed PEG chains can create a "brush" or "mushroom" conformation on a surface, which can limit the approach of other molecules. preprints.org While the PEG9 chain is relatively short, its conformational dynamics, influenced by the solvent and temperature, will still impact the steric accessibility of the propargyl terminus. biopharminternational.com In some cases, the PEG spacer can have counterintuitive effects on the drug-to-antibody ratio (DAR) in antibody-drug conjugates, where increasing the linker length can either increase or decrease the DAR depending on the properties of the payload. rsc.org

Impact on Non-Specific Binding and Biocompatibility in in vitro Models

A key advantage of PEGylation is its ability to reduce non-specific binding of molecules to surfaces and other biomolecules. nih.govnih.gov This "stealth" effect is attributed to the hydrophilic and highly dynamic nature of the PEG chain, which creates a hydration shell that repels the non-specific adsorption of proteins and other macromolecules. researchgate.netwaters.com In in vitro models, surfaces coated with PEG-containing molecules exhibit significantly reduced protein fouling. nih.gov This property is crucial in applications like immunoassays, where minimizing non-specific binding is essential for achieving high sensitivity and low background noise. nih.gov

Kinetic and Thermodynamic Profiling of this compound Reactivity in Diverse Chemical Environments

The reactivity of this compound is fundamentally described by its kinetic and thermodynamic parameters. These profiles provide a quantitative understanding of how fast a reaction proceeds and the extent to which it will proceed under different conditions.

Kinetic studies measure the rate of a reaction. For the propargylation reactions that this compound undergoes, the rate can be influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts. ajgreenchem.commdpi.com For example, the rate of a CuAAC reaction is highly dependent on the copper catalyst's concentration and ligation state. researchgate.net Kinetic analysis can reveal the reaction order with respect to each component, providing insights into the reaction mechanism, particularly the rate-determining step. nih.gov

The table below summarizes the typical influence of various factors on the kinetics and thermodynamics of reactions involving PEGylated molecules.

| Parameter | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Stability/Spontaneity) |

| Temperature | Generally increases the rate (Arrhenius relationship). ajgreenchem.com | Affects ΔG according to the Gibbs-Helmholtz equation. Can shift reaction equilibrium. |

| Solvent | Can significantly alter rates by stabilizing or destabilizing reactants and transition states. | Can change the free energy of solvation of reactants and products, thus affecting ΔG. |

| Catalyst | Increases the rate by providing an alternative reaction pathway with a lower activation energy. | Does not affect the overall thermodynamics (ΔG) of the reaction. |

| PEG Chain | Can decrease the rate due to steric hindrance. biochempeg.com | Can affect the conformational stability of the conjugate, with the effect being either stabilizing or destabilizing. nih.govrsc.org |

| pH | Can alter the ionization state of reactants, affecting their nucleophilicity/electrophilicity and thus the reaction rate. | Can affect the stability of reactants and products, shifting the equilibrium. |

Emerging Research Directions and Future Perspectives Involving Propargyl Peg9 Amine

Integration of Propargyl-PEG9-amine in High-Throughput Screening and Combinatorial Chemistry Methodologies

The dual-handle nature of this compound makes it an ideal building block for combinatorial chemistry and the generation of molecular libraries for high-throughput screening (HTS). nih.govrjpbr.com Combinatorial strategies rely on the ability to systematically and efficiently create a large number of diverse compounds. nih.gov this compound facilitates this by allowing for a two-dimensional diversification approach.

A library can be constructed by first reacting the amine terminus with a diverse set of building blocks (e.g., a library of carboxylic acids to form amides) and then reacting the propargyl terminus with a second set of diverse molecules (e.g., a library of azides via copper-catalyzed azide-alkyne cycloaddition - CuAAC). This modular approach enables the rapid synthesis of thousands of discrete compounds. For instance, reacting 100 different carboxylic acids with this compound, followed by reaction with 100 different azides, would yield a library of 10,000 unique molecules.

These libraries are invaluable in drug discovery for screening against biological targets like proteins or cells to identify new lead compounds. issuu.comrjpbr.com The PEG9 linker ensures that the conjugated moieties are well-solvated and accessible for interaction with the target, potentially reducing non-specific binding and improving the quality of HTS data. issuu.com Furthermore, its application extends to surface functionalization for microarray-based screening, where the linker can be used to immobilize a library of small molecules or peptides onto a solid support for interaction studies.

| Strategy | Amine Terminus Reaction | Propargyl Terminus Reaction | Resulting Library Type | Potential Application |

| Sequential Ligation | Acylation with a library of diverse carboxylic acids. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a library of azides. | Small Molecule Library | Drug discovery, target identification. medchemexpress.com |

| On-Bead Synthesis | Immobilization to a solid support resin via the amine group. | On-bead reaction of the propargyl group with various partners. | Peptide/Peptidomimetic Library | Screening for binding affinity. |

| PROTAC Assembly | Conjugation to a warhead for a target protein. | Conjugation to an E3 ligase ligand. | PROTAC Library | Targeted protein degradation. medchemexpress.comprecisepeg.com |

| Surface Functionalization | Reaction with an activated surface (e.g., NHS-ester coated plate). | Arraying of azide-containing compounds via micro-contact printing. | Small Molecule Microarray | High-throughput binding assays. google.com |

Exploration of Novel Reaction Chemistries Beyond Traditional Click Reactions for this compound

While the CuAAC reaction is the most common application of the propargyl group, its reactivity is not limited to this transformation. cd-bioparticles.netbroadpharm.com The propargylamine (B41283) motif is a versatile precursor in organic synthesis, and research is expanding to leverage this broader reactivity for this compound. researchgate.netnih.gov

One key area of exploration is the thiol-yne reaction . This process involves the radical-mediated addition of two thiol molecules across the alkyne of the propargyl group. rsc.org This reaction is orthogonal to many other functional groups and can proceed under UV initiation, offering an alternative to metal-catalyzed methods. This can be particularly advantageous when working with biomolecules that are sensitive to copper catalysis. issuu.com

Other emerging chemistries include:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the terminal alkyne and aryl or vinyl halides. This allows for the direct formation of a carbon-carbon bond, linking the PEG chain to aromatic systems, which are common scaffolds in medicinal chemistry.

A³ Coupling (Aldehyde-Alkyne-Amine): While this compound already contains an amine, its alkyne component can participate in multicomponent A³ coupling reactions with an aldehyde and another amine, leading to the formation of more complex propargylamine derivatives. researchgate.net

C-H Activation: The acidic proton of the terminal alkyne can be abstracted, and the resulting acetylide can act as a nucleophile in various bond-forming reactions.

These novel chemistries significantly expand the synthetic toolbox available for modifying this compound, enabling the construction of molecules and conjugates that are inaccessible through traditional click chemistry alone.

| Reaction Type | Reactants with this compound | Catalyst/Conditions | Key Advantages |

| CuAAC (Traditional) | Azide-containing molecule | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) broadpharm.com | High efficiency, bio-orthogonal, stable triazole linkage. |

| Thiol-yne Reaction | Thiol-containing molecule | Photoinitiator, UV light | Copper-free, forms thioether linkages, potential for hyperbranching. rsc.org |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, base | Forms direct C(sp)-C(sp²) bonds, access to conjugated systems. |

| A³ Coupling | Aldehyde, primary/secondary amine | Metal catalyst (e.g., Cu, Ag, Au) | Multicomponent, high atom economy, builds molecular complexity. researchgate.net |

Advances in Scaffold Engineering and Multivalent Systems Utilizing this compound

The bifunctional nature of this compound makes it an excellent component for scaffold engineering and the construction of multivalent systems. Multivalency, the simultaneous binding of multiple ligands to a target, can dramatically increase binding affinity and specificity.

This compound can be used in two primary ways:

As a building block for dendrimers and hyperbranched polymers: The thiol-yne reaction, for example, can be used to create hyperbranched structures by reacting this compound with multifunctional thiols. rsc.org Similarly, iterative reaction sequences involving both the amine and propargyl ends can lead to the controlled growth of dendrimers, where the PEG9 chain imparts water solubility and biocompatibility to the final structure.

As a linker to decorate existing scaffolds: Pre-formed scaffolds such as proteins, nanoparticles, or polymers can be functionalized with multiple copies of this compound. For example, the amine terminus can react with surface carboxyl groups on a nanoparticle. The exposed propargyl groups can then be used to attach targeting ligands, imaging agents, or drugs via click chemistry. A notable example is the use of protein scaffolds like ferritin to create multivalent conjugates for enhanced biological interactions. broadpharm.com The defined structure of this compound allows for precise control over the spacing and orientation of the attached molecules, which is critical for optimizing multivalent effects.

| Scaffold Type | Role of this compound | Method of Incorporation | Example Application |

| Protein Scaffold (e.g., Ferritin) | Linker for ligand attachment | Amine group reacts with activated carboxyls on the protein surface; propargyl group for click chemistry. | Multivalent display of Fab fragments for enhanced binding. broadpharm.com |

| Dendrimers | Branching monomer unit | Iterative synthesis using both amine and propargyl functionalities. | Drug delivery vehicles with high payload capacity. |

| Gold Nanoparticles (AuNPs) | Surface functionalization linker | Amine group displaces citrate (B86180) ligands or binds to carboxylated surface; propargyl for subsequent conjugation. | Assembly of AuNP-quantum dot aggregates for sensing. broadpharm.com |

| Liposomes | PEGylating agent with a reactive handle | Incorporation of a Propargyl-PEG9-lipid conjugate into the liposome (B1194612) bilayer. | "Clickable" liposomes for targeted drug delivery. axispharm.com |

Sustainable Chemistry and Green Synthesis Approaches for this compound Derivatization

As the use of PEG linkers becomes more widespread, there is a growing focus on developing more sustainable and environmentally friendly methods for their derivatization. sioc-journal.cn Green chemistry principles, such as the use of safer solvents, reducing waste, and improving energy efficiency, are being applied to reactions involving this compound.

Key areas of development include:

Aqueous Synthesis: Performing reactions in water instead of organic solvents is a primary goal of green chemistry. The inherent water solubility of the PEG9 chain facilitates aqueous reactions. For example, water-soluble copper ligands like THPTA have been developed to enable efficient CuAAC reactions in completely aqueous environments, which is crucial for bioconjugation without denaturing proteins. issuu.com

Catalyst Efficiency: Research is focused on developing more efficient and recyclable catalysts for the reactions it undergoes. This includes minimizing the amount of copper required for click chemistry or developing solid-supported catalysts that can be easily removed and reused.

Alternative Energy Sources: The use of microwave or ultrasound irradiation to accelerate reactions can reduce reaction times and energy consumption compared to conventional heating. Thiol-yne reactions initiated by UV light also represent an energy-efficient alternative to thermally driven processes. rsc.org

Atom Economy: Employing reactions with high atom economy, such as click chemistry and multicomponent reactions, is inherently greener as it minimizes the formation of byproducts and waste. researchgate.netsioc-journal.cn

By adopting these green approaches, the synthesis of complex molecules and conjugates using this compound can be made more sustainable, reducing the environmental impact of chemical and pharmaceutical research and manufacturing. iris-biotech.de

| Green Chemistry Principle | Traditional Approach | Green/Sustainable Alternative | Benefit |

| Solvent Choice | Amide coupling in organic solvents (e.g., DMF, DCM). | Amide coupling in greener solvents or water with water-soluble carbodiimides. | Reduced toxicity and environmental impact. sioc-journal.cn |

| Catalysis | Stoichiometric copper salts for CuAAC. | Catalytic amounts of copper with ligands (e.g., THPTA) in water; recyclable catalysts. issuu.com | Minimized metal waste, improved biocompatibility. |

| Energy Input | Prolonged heating for amide bond formation. | Microwave-assisted synthesis or enzymatic catalysis at ambient temperature. | Reduced energy consumption and reaction times. |

| Reaction Type | Multi-step linear synthesis. | Convergent synthesis using multicomponent reactions (e.g., A³ coupling). | Increased efficiency, reduced waste and purification steps. researchgate.net |

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of Propargyl-PEG9-amine to ensure high purity and yield?

Methodological Answer:

Synthesis optimization requires systematic evaluation of:

- Reaction stoichiometry : Adjust molar ratios of propargyl bromide to PEG9-amine precursors to minimize side products like unreacted amines or over-alkylation byproducts .

- Solvent selection : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction efficiency, ensuring compatibility with the amine’s nucleophilicity .

- Temperature control : Monitor exothermic reactions (e.g., via in-situ IR spectroscopy) to prevent thermal degradation of PEG chains .

- Purification methods : Use size-exclusion chromatography (SEC) or dialysis to isolate the target compound from shorter PEG homologs .

Validate purity via -NMR (integration of propargyl proton at ~2.5 ppm) and MALDI-TOF MS to confirm molecular weight .

Basic Question: How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Design accelerated degradation studies using:

- pH buffers : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C for 72 hours .

- Analytical monitoring : Track degradation via HPLC-UV (220 nm) to quantify remaining intact compound and identify hydrolysis byproducts (e.g., free PEG9-amine) .

- Kinetic modeling : Calculate degradation rate constants () using first-order kinetics to predict shelf-life under storage conditions .

Report findings with error margins (±SD) and statistical significance (p < 0.05) for reproducibility .

Advanced Question: What experimental strategies resolve contradictions in reported PEGylation efficiencies of this compound across different biomolecular conjugation studies?

Methodological Answer:

Address discrepancies by:

- Standardizing reaction conditions : Fix variables like pH (7.4), temperature (25°C), and molar excess (5:1 PEG:biomolecule) to isolate variability in biomolecule structure .

- Comparative analytics : Use LC-MS to quantify conjugation efficiency for proteins vs. oligonucleotides, noting steric hindrance or nucleophilicity differences .

- Meta-analysis : Pool data from ≥5 studies to identify outliers and apply multivariate regression (e.g., R² > 0.8) to correlate PEGylation efficiency with biomolecule properties .

Document methodological deviations (e.g., catalyst type, reaction time) to clarify contradictions .

Advanced Question: How can researchers design in vivo studies to evaluate the pharmacokinetic behavior of this compound-conjugated therapeutics?

Methodological Answer:

Implement a multi-phase approach:

- Labeling : Radiolabel (e.g., ) or fluorescently tag the compound for tracking in biological matrices .

- Animal models : Use Sprague-Dawley rats (n ≥ 8/group) to assess plasma half-life, tissue distribution, and renal clearance via LC-MS/MS .

- Control groups : Compare with non-PEGylated analogs to isolate PEG-specific effects on bioavailability .

- Statistical power : Calculate sample size using G*Power (α = 0.05, β = 0.2) to ensure detectability of ≥20% differences in AUC .

Basic Question: What analytical techniques are essential for confirming the structural integrity of this compound post-functionalization?

Methodological Answer:

Combine orthogonal methods:

- NMR spectroscopy : Verify propargyl proton presence ( 2.5 ppm) and PEG backbone integrity ( 3.6–3.8 ppm) .

- Mass spectrometry : Use high-resolution ESI-MS to detect deviations in expected mass (e.g., +18 Da for hydrolysis) .

- FT-IR : Confirm amine group availability (N–H stretch ~3300 cm) for downstream conjugation .

Cross-validate results with ≥2 independent replicates to ensure reliability .

Advanced Question: How should researchers approach conflicting data on the cytotoxicity of this compound in primary vs. immortalized cell lines?

Methodological Answer:

Resolve conflicts via:

- Dose-response profiling : Test concentrations (0.1–100 µM) in both cell types using MTT assays, normalizing to cell viability controls .

- Mechanistic studies : Perform RNA-seq to identify differential expression of stress-response genes (e.g., HSP70, Caspase-3) .

- Culture conditions : Control for variables like serum content (10% FBS vs. serum-free) and passage number (primary cells: ≤P5) .

Publish raw data (e.g., deposited in Figshare) to facilitate reanalysis .

Basic Question: What protocols ensure reproducible conjugation of this compound to oligonucleotides for gene delivery applications?

Methodological Answer:

Follow a stepwise workflow:

- Activation : Pre-activate the amine group with sulfo-SMCC (1:3 molar ratio) in PBS (pH 7.4) for 1 hour .

- Conjugation : React with thiol-modified oligonucleotides (1:5 molar ratio) under argon for 24 hours .

- Purification : Remove unreacted PEG via centrifugal filtration (10 kDa cutoff) .

Validate using agarose gel electrophoresis (shifted mobility) and UV-Vis quantification (260/280 nm ratio) .

Advanced Question: What computational modeling approaches predict the solvation dynamics of this compound in aqueous vs. lipid bilayer systems?

Methodological Answer:

Employ molecular dynamics (MD) simulations:

- Force fields : Use CHARMM36 for PEG-water interactions and GAFF for lipid bilayers .

- System setup : Model 10 PEG9-amine molecules in a 10 nm × 10 nm × 10 nm water box or POPC bilayer .

- Analysis : Calculate radial distribution functions (RDFs) for water oxygen around PEG ether groups and hydrogen bonding lifetimes .

Validate with experimental data (e.g., DLS for hydrodynamic radius) .

Basic Question: How can researchers mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

Standardize protocols with:

- Quality control (QC) checkpoints : Require ≥95% purity (HPLC) and ≤5% polydispersity (SEC) for raw materials .

- In-process monitoring : Use inline FT-IR to track reaction progression and halt at consistent conversion rates (e.g., 90%) .

- Documentation : Adopt NIH guidelines for reporting synthetic steps (e.g., reagent lot numbers, storage conditions) .

Advanced Question: What longitudinal study designs evaluate the long-term stability of this compound in biological matrices?

Methodological Answer:

Design a 12-month study:

- Storage conditions : Test −80°C, −20°C, and 4°C with aliquots analyzed monthly .

- Matrix selection : Spike the compound into plasma, urine, and liver homogenates to mimic in vivo environments .

- Analytics : Quantify degradation via UPLC-MS/MS and correlate with temperature/humidity logs .

Apply Arrhenius kinetics to extrapolate shelf-life at −20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.